2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate
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Overview
Description
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is an organic compound with the molecular formula C₇H₉ClO₂ and a molecular weight of 160.598 g/mol . This compound is also known by its IUPAC name, 2-Propenoic acid, 2-methyl-, 2-chloro-2-propenyl ester . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chloroprop-2-en-1-ol with methacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-chloroprop-2-en-1-ol and methacrylic acid, are mixed in a reactor with a catalyst. The reaction mixture is heated and stirred for several hours to achieve a high yield of the ester . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds . These reactions are facilitated by the presence of catalysts or enzymes that lower the activation energy required for the reactions to occur .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a methacrylate group.
2-Chloroprop-2-en-1-yl methacrylate: Similar but lacks the chlorine atom.
Uniqueness
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is unique due to the presence of both a chlorine atom and a methacrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
687-70-7 |
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Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-chloroprop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9ClO2/c1-5(2)7(9)10-4-6(3)8/h1,3-4H2,2H3 |
InChI Key |
PVJURXSHCCASBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=C)Cl |
Origin of Product |
United States |
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